![molecular formula C14H23NO B14733407 2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol CAS No. 6638-48-8](/img/structure/B14733407.png)
2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(2-Methyl-3-bicyclo[221]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol is a complex organic compound characterized by its bicyclic structure
Vorbereitungsmethoden
The synthesis of 2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol involves several steps. One common method includes the reaction of 2-methyl-3-bicyclo[2.2.1]heptane with dihydropyrrole under specific conditions. The reaction typically requires a catalyst, such as aluminosilicate, and is conducted at elevated temperatures ranging from 150°C to 400°C . Industrial production methods may involve continuous flow systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups such as halides or amines. Common reagents for these reactions include thionyl chloride or phosphorus tribromide.
Wissenschaftliche Forschungsanwendungen
2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studying molecular interactions and biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol involves its interaction with specific molecular targets. The compound can form stable complexes with enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter activity and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol include:
2-Methylbicyclo[2.2.1]heptane: Shares the bicyclic structure but lacks the dihydropyrrol-1-yl group.
2-Methylenebicyclo[2.2.1]heptane: Similar in structure but with a methylene group instead of the hydroxyl group.
1,7,7-Trimethylbicyclo[2.2.1]heptane derivatives: These compounds have similar bicyclic frameworks and are used in pharmaceutical research for their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
6638-48-8 |
|---|---|
Molekularformel |
C14H23NO |
Molekulargewicht |
221.34 g/mol |
IUPAC-Name |
2-[5-(3-methyl-2-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol |
InChI |
InChI=1S/C14H23NO/c1-10-11-4-5-12(9-11)14(10)13-3-2-6-15(13)7-8-16/h3,10-12,14,16H,2,4-9H2,1H3 |
InChI-Schlüssel |
ZKIQIBMWSCOAME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CCC(C2)C1C3=CCCN3CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chlorothiochromeno[4,3-b]indole](/img/structure/B14733327.png)
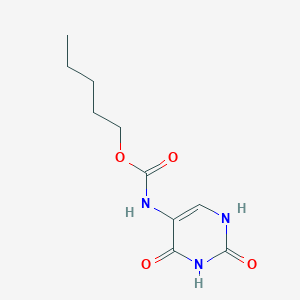
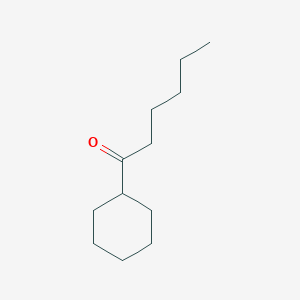
![Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14733342.png)
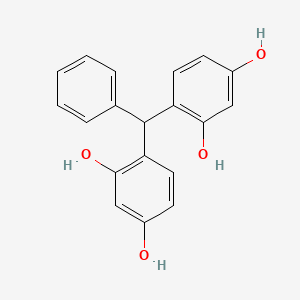

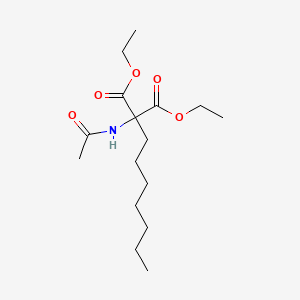
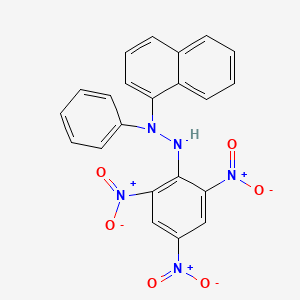
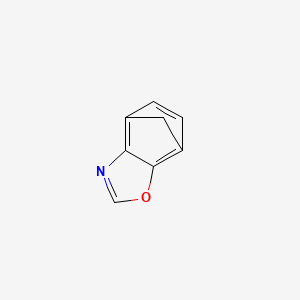
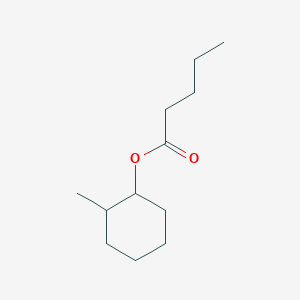
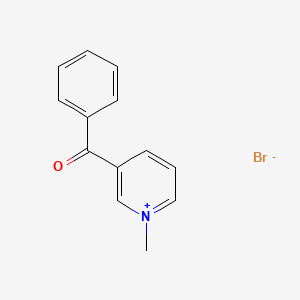
![4-[Hydroxy(2-hydroxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14733398.png)
![[4-(Acetyloxy)-3-aminophenyl]arsonic acid](/img/structure/B14733402.png)

